
3-Chloro-4-(difluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(difluoromethyl)aniline is an aromatic amine with the molecular formula C7H6ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethyl)aniline can be achieved through several methods. One common method involves the nitration of chlorodifluoromethoxybenzene, followed by reduction to obtain the desired aniline derivative . Another method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then reduced to 4-(difluoromethoxy)aniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of hydrogen fluoride for selective fluorination and subsequent nitration and reduction steps are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, nitro compounds, and halogenated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can affect cellular processes such as signal transduction, enzyme inhibition, and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
4-Chloro-3-(difluoromethoxy)aniline: This compound has a difluoromethoxy group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
3-Chloro-4-(difluoromethyl)aniline is unique due to the presence of both chlorine and difluoromethyl groups on the benzene ring. This combination of substituents can result in distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H6ClF2N |
|---|---|
Molekulargewicht |
177.58 g/mol |
IUPAC-Name |
3-chloro-4-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2 |
InChI-Schlüssel |
NWRQRIIRKWTOKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


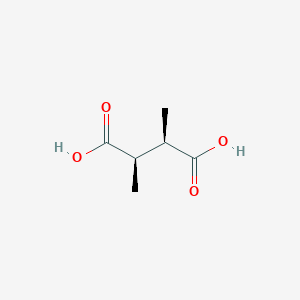
![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
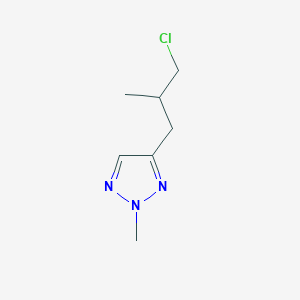

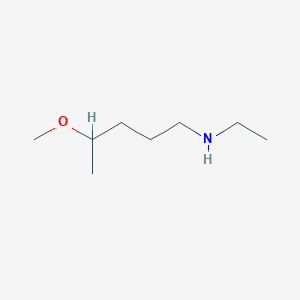
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
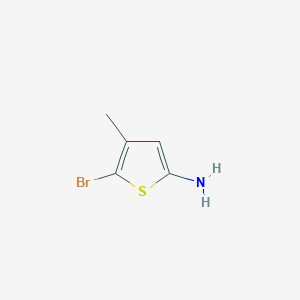


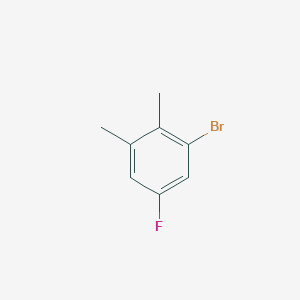

![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
